2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde

Description

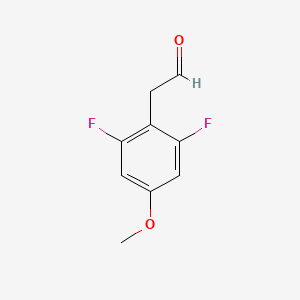

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₀H₉F₂O₂ and a molecular weight of 216.18 g/mol. Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and an acetaldehyde functional group (-CH₂CHO) at the benzylic position (Figure 1).

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3 |

InChI Key |

BGQWOBVTNIWUDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki-Miyaura coupling, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the fluorine atoms or methoxy group.

Major Products Formed

Oxidation: 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid.

Reduction: 2-(2,6-Difluoro-4-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms and methoxy group can influence its reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making it a valuable compound for research and development.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

- Structure : Fluorine at the 4-position and methoxy at the 3-position on the phenyl ring.

- Key Differences : Substitution pattern alters steric and electronic effects. The 2,6-difluoro-4-methoxy configuration in the target compound may enhance steric hindrance and stabilize the aldehyde group via electron withdrawal, compared to the 4-fluoro-3-methoxy isomer.

- Applications: Limited data, but positional isomers often exhibit divergent biological activities due to receptor-binding specificity .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

- Structure : Cyclohexylidene group instead of a fluorinated phenyl ring.

- Key Differences : DMCHA’s cyclic structure confers rigidity and volatility, making it suitable as a beetle pheromone (e.g., Grandlure III/IV). In contrast, the fluorinated aromatic ring in the target compound may enhance thermal stability and reduce volatility, favoring pharmaceutical applications .

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate

- Structure : Ester derivative with 4-fluoro and 2,6-dimethoxy substituents.

- Key Differences : The ester group (-COOEt) replaces the aldehyde, reducing electrophilicity and altering reactivity. Esters are typically intermediates in drug synthesis, whereas aldehydes participate in condensation reactions (e.g., Schiff base formation) .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Functional Group | Molecular Weight | Boiling Point (°C, estimated) | LogP (estimated) | Key Applications |

|---|---|---|---|---|---|---|

| 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde | 2,6-diF, 4-OMe | Aldehyde | 216.18 | ~250–270 | 1.8–2.2 | Pharmaceutical intermediates |

| 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde | 4-F, 3-OMe | Aldehyde | 168.16 | ~230–250 | 1.5–1.9 | Research chemical |

| (Z)-DMCHA | 3,3-diMe cyclohexylidene | Aldehyde | 166.22 | ~200–220 | 2.5–3.0 | Insect pheromones |

| Methyl 2-(2,6-diF-4-OMe-phenyl)acetate | 2,6-diF, 4-OMe | Ester | 216.18 | ~260–280 | 2.0–2.5 | Synthetic intermediate |

Notes:

- LogP : Fluorine atoms increase lipophilicity (higher LogP), enhancing membrane permeability in pharmaceuticals.

- Boiling Points : Aromatic aldehydes generally have higher boiling points than aliphatic analogs due to stronger intermolecular forces.

Reactivity and Stability Comparisons

- Aldehyde Group Stability: The electron-withdrawing fluorine substituents in the target compound likely stabilize the aldehyde against oxidation compared to non-fluorinated analogs (e.g., acetaldehyde in wine, which is prone to microbial metabolism ).

- Synthetic Utility : The target compound’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or condensations, whereas ester derivatives (–6) require hydrolysis to access reactive intermediates .

Biological Activity

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9F2O2

- Molecular Weight : 200.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 2,6-Difluoro-4-methoxyphenol.

- Reagents : Acetic anhydride and appropriate catalysts.

- Procedure : The phenolic compound is reacted under controlled conditions to introduce the aldehyde functional group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : It disrupts key signaling pathways associated with cell growth.

- Induction of Apoptosis : Studies have shown that it triggers apoptosis in cancer cells by activating caspase pathways.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

A549 Lung Cancer Model :

- In vivo studies using A549 xenograft models demonstrated tumor regression upon treatment with the compound.

- Histological analysis revealed increased apoptotic cells within treated tumors compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions noted.

- Excretion : Predominantly renal excretion within 24 hours post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.